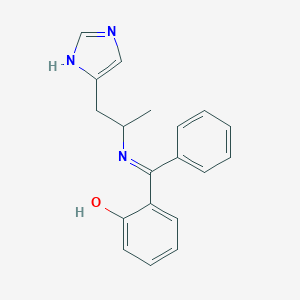

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

Vue d'ensemble

Description

BP-2.94 est un promédicament administrable par voie orale de l'agoniste du récepteur H3 de l'histamine, la ®-α-méthylhistamine. Ce composé a été étudié pour ses effets thérapeutiques potentiels, en particulier dans le contexte de ses propriétés anti-sécrétoires gastriques, anti-inflammatoires et antalgiques .

Méthodes De Préparation

BP-2.94 est synthétisé par une série de réactions chimiques qui impliquent la formation d'une liaison azométhine. La voie de synthèse implique généralement la réaction de la ®-α-méthylhistamine avec un aldéhyde ou une cétone approprié dans des conditions acides ou basiques pour former le promédicament azométhine . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles telles que la température, le pH et le choix du solvant afin de maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

BP-2.94 subit une hydrolyse pour libérer le médicament actif, la ®-α-méthylhistamine. Cette hydrolyse peut se produire dans des conditions physiologiques, telles que la présence d'eau et d'enzymes dans l'organisme . Le composé ne subit pas de réactions d'oxydation ou de réduction significatives dans des conditions physiologiques normales. Le principal produit formé par l'hydrolyse de BP-2.94 est la ®-α-méthylhistamine .

Applications de la recherche scientifique

BP-2.94 a été étudié de manière approfondie pour ses applications thérapeutiques potentielles. Il s'est montré prometteur pour réduire la sécrétion acide gastrique, ce qui en fait un traitement potentiel pour des affections telles que les ulcères peptiques et le reflux gastro-œsophagien . De plus, BP-2.94 a démontré des propriétés anti-inflammatoires et antalgiques, suggérant son utilisation potentielle dans le traitement des maladies inflammatoires et de la douleur . Le composé a également été étudié pour ses effets sur la libération des neurotransmetteurs, ce qui pourrait avoir des implications pour les troubles neurologiques .

Mécanisme d'action

BP-2.94 agit comme un promédicament qui libère la ®-α-méthylhistamine lors de l'hydrolyse. Le médicament actif se lie ensuite aux récepteurs H3 de l'histamine, qui sont impliqués dans la régulation de la libération de divers neurotransmetteurs . En activant ces récepteurs, BP-2.94 peut inhiber la libération d'histamine des histaminocytes gastriques, ce qui entraîne une réduction de la sécrétion acide gastrique . Les effets anti-inflammatoires et antalgiques du composé sont également médiés par l'activation des récepteurs H3 de l'histamine, qui modulent la libération de médiateurs inflammatoires et de signaux de douleur .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The structural features of 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol suggest that it may also possess similar activities. Studies have shown that imidazole compounds can inhibit the growth of various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Compounds containing imidazole rings have been reported to exhibit anti-inflammatory effects. The incorporation of the phenolic moiety in this compound may enhance its pharmacological profile by improving solubility and bioavailability, thus making it a potential candidate for treating inflammatory diseases .

Anticancer Activity

Imidazole derivatives are also investigated for their anticancer properties. The unique structure of this compound allows for interactions with biological targets involved in cancer cell proliferation and survival, suggesting a pathway for therapeutic development against various cancer types .

Material Science Applications

Polymerization Catalysts

The compound can act as a catalyst in various polymerization reactions due to its ability to coordinate with metal ions. This property is particularly useful in synthesizing advanced materials with specific mechanical and thermal properties. The imidazole group can facilitate reactions that lead to the formation of polymers with enhanced functionalities .

Nanomaterials Synthesis

Recent studies have explored the use of imidazole derivatives in the synthesis of nanomaterials. The ability of this compound to stabilize nanoparticles could lead to advancements in nanotechnology applications, including drug delivery systems and sensors .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Shalini et al., 2011 | Antimicrobial Activity | Demonstrated significant antibacterial effects of imidazole derivatives against Gram-positive and Gram-negative bacteria. |

| Achar et al., 2010 | Anti-inflammatory Activity | Reported that modifications in the imidazole structure led to enhanced anti-inflammatory responses in animal models. |

| Yadav et al., 2011 | Anticancer Properties | Found that specific imidazole derivatives inhibited tumor growth in vitro, suggesting potential for further development as anticancer agents. |

Mécanisme D'action

BP-2.94 acts as a prodrug that releases ®-alpha-methylhistamine upon hydrolysis. The active drug then binds to histamine H3 receptors, which are involved in regulating the release of various neurotransmitters . By activating these receptors, BP-2.94 can inhibit the release of histamine from gastric histaminocytes, leading to a reduction in gastric acid secretion . The compound’s anti-inflammatory and antinociceptive effects are also mediated through the activation of histamine H3 receptors, which modulate the release of inflammatory mediators and pain signals .

Comparaison Avec Des Composés Similaires

BP-2.94 est unique en sa capacité d'agir comme un promédicament pour la ®-α-méthylhistamine, fournissant des niveaux plasmatiques plus élevés du médicament actif par rapport à l'administration directe . Des composés similaires comprennent d'autres agonistes des récepteurs H3 de l'histamine, tels que l'immepip et le proxyfan. La nature de promédicament de BP-2.94 permet une libération plus contrôlée et plus soutenue du médicament actif, améliorant ainsi son potentiel thérapeutique .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Activité Biologique

The compound 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol , also known by its chemical formula , is a phenolic derivative that incorporates an imidazole moiety. The imidazole ring is significant in biological systems, often contributing to various pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Key Properties:

- Molecular Weight: 305.37 g/mol

- CAS Number: 132222

- Solubility: Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, a study evaluating similar imidazole derivatives demonstrated potent antifungal activity against Candida albicans and non-albicans species. The derivatives showed Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antifungal agents like fluconazole .

Anticancer Activity

The imidazole moiety is also associated with anticancer effects. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For example, derivatives of imidazole have been reported to exhibit cytotoxic effects on human cancer cell lines, suggesting that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Nitric Oxide Synthase Inhibition: The compound may inhibit inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production, which is implicated in inflammation and tumor progression .

- Interference with Cellular Signaling Pathways: The phenolic structure may interact with various signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-[N-[1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUFZXRNKJQHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139191-80-3 | |

| Record name | BP 2-94 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139191803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.